molecular formula C34H66O4 B8059151 (S)-10-(palmitoyloxy)octadecanoicacid

(S)-10-(palmitoyloxy)octadecanoicacid

Cat. No.: B8059151
M. Wt: 538.9 g/mol
InChI Key: UVHRDGWHIDFWID-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-10-(palmitoyloxy)octadecanoic acid, also known as 12-PAHSA, is a specialized fatty acid ester. It is a member of the family of fatty acid esters of hydroxy fatty acids (FAHFAs), which have garnered significant interest due to their potential biological activities and health benefits. This compound is characterized by the esterification of palmitic acid with 10-hydroxy stearic acid, resulting in a molecule with unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-10-(palmitoyloxy)octadecanoic acid typically involves the esterification of palmitic acid with 10-hydroxy stearic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often require elevated temperatures and anhydrous environments to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of (S)-10-(palmitoyloxy)octadecanoic acid may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of biocatalysts, such as immobilized lipases, can also be employed to achieve high specificity and reduce the formation of by-products. The purification of the final product typically involves techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-10-(palmitoyloxy)octadecanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce the corresponding alcohol and acid.

Scientific Research Applications

(S)-10-(palmitoyloxy)octadecanoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: Research has shown that FAHFAs, including (S)-10-(palmitoyloxy)octadecanoic acid, have anti-inflammatory properties and can regulate glucose metabolism.

    Medicine: There is interest in the potential therapeutic applications of FAHFAs in treating metabolic disorders such as diabetes and obesity.

    Industry: This compound can be used in the formulation of specialized lipids for nutritional supplements and cosmetics.

Mechanism of Action

The biological effects of (S)-10-(palmitoyloxy)octadecanoic acid are thought to be mediated through its interaction with specific receptors and enzymes involved in lipid metabolism. It can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid and glucose metabolism. Additionally, it may inhibit pro-inflammatory pathways by modulating the activity of enzymes such as cyclooxygenases and lipoxygenases.

Comparison with Similar Compounds

Similar Compounds

    Stearic Acid (Octadecanoic Acid): A saturated fatty acid with similar structural features but lacking the ester linkage.

    Palmitic Acid: Another saturated fatty acid, shorter in chain length compared to stearic acid.

    Other FAHFAs: Compounds like 9-PAHSA and 13-PAHSA, which differ in the position of the ester linkage.

Uniqueness

(S)-10-(palmitoyloxy)octadecanoic acid is unique due to its specific ester linkage, which imparts distinct biological activities compared to other fatty acids. Its ability to modulate metabolic and inflammatory pathways makes it a compound of significant interest in both basic and applied research.

Properties

IUPAC Name

(10S)-10-hexadecanoyloxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-YTTGMZPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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